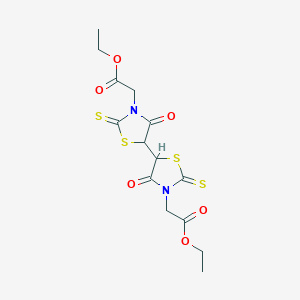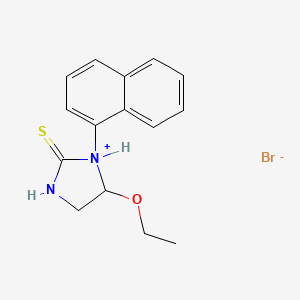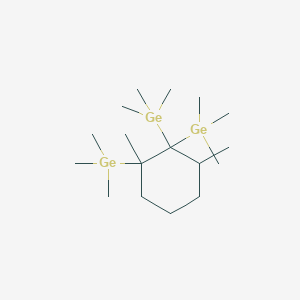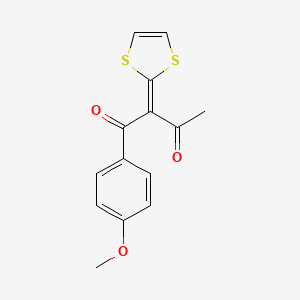
Diethyl 2,2'-(4,4'-dioxo-2,2'-dithioxo-5,5'-bi-1,3-thiazolidine-3,3'-diyl)diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate is a complex organic compound with a unique structure that includes thiazolidine rings and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate typically involves multi-step organic reactions. The process begins with the formation of the thiazolidine rings, followed by the introduction of the dioxo and dithioxo groups. The final step involves the esterification of the compound to form the diacetate ester. Common reagents used in these reactions include thioamides, acyl chlorides, and diethyl oxalate, under conditions such as reflux and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithioxo groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols. Substitution reactions can lead to a variety of ester derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate involves its interaction with molecular targets such as enzymes and proteins. The thiazolidine rings and functional groups can form hydrogen bonds and other interactions with active sites, affecting the activity of the target molecules. This compound can modulate biochemical pathways, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2-methyl-4,5-dioxo-1,3-cyclopentanedicarboxylate
- 3,3’-Diethyl-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-4,4’-dione
Uniqueness
Diethyl 2,2’-(4,4’-dioxo-2,2’-dithioxo-5,5’-bi-1,3-thiazolidine-3,3’-diyl)diacetate is unique due to its combination of thiazolidine rings and multiple functional groups, which provide a diverse range of chemical reactivity and potential applications. Its structure allows for interactions with a variety of molecular targets, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
93046-02-7 |
|---|---|
Molekularformel |
C14H16N2O6S4 |
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
ethyl 2-[5-[3-(2-ethoxy-2-oxoethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C14H16N2O6S4/c1-3-21-7(17)5-15-11(19)9(25-13(15)23)10-12(20)16(14(24)26-10)6-8(18)22-4-2/h9-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
FZKBVGSMNBULBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C(=O)C(SC1=S)C2C(=O)N(C(=S)S2)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)


![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)



![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)



![6-[4-(Pyridin-3-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14342167.png)

